molecular formula C6H5F2N3O4 B3006212 [3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid CAS No. 1795503-05-7

[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid

Cat. No.: B3006212
CAS No.: 1795503-05-7
M. Wt: 221.12
InChI Key: UPFRECIAPNFUAB-UHFFFAOYSA-N
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Description

[3-(Difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid (CAS 1795503-05-7) is a high-purity chemical intermediate designed for advanced research and development, particularly in the field of agrochemicals. With a molecular formula of C6H5F2N3O4 and a molecular weight of 221.12 g/mol, this compound features a nitro-substituted pyrazole core functionalized with a difluoromethyl group and an acetic acid side chain. The strategic incorporation of the difluoromethyl (-CF2H) motif is a critical tool in modern chemistry, as this group acts as a bioisostere for hydroxyl, thiol, and amine functionalities. Its strong electron-withdrawing nature and lipophilicity can significantly enhance the membrane permeability and metabolic stability of lead molecules, while its unique ability to act as a hydrogen bond donor can improve binding affinity and specificity . This makes the compound exceptionally valuable for the synthesis and optimization of novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides, a class known for controlling a broad spectrum of fungal diseases in major crops . Researchers utilize this intermediate to develop new active ingredients that address challenges in crop protection. The product is offered with a guaranteed purity of 97% and is accompanied by comprehensive safety data. Please consult the Safety Data Sheet (SDS) before use. Hazard Statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(difluoromethyl)-4-nitropyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N3O4/c7-6(8)5-3(11(14)15)1-10(9-5)2-4(12)13/h1,6H,2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFRECIAPNFUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(=O)O)C(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl and nitro groups. One common method involves the reaction of difluoroacetic acid with hydrazine to form the pyrazole ring, followed by nitration to introduce the nitro group. The acetic acid moiety is then introduced through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in [3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid can undergo reduction reactions to form amino derivatives.

    Reduction: The difluoromethyl group can be involved in reduction reactions to form fluoromethyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used in substitution reactions.

Major Products Formed

    Amino derivatives: Formed from the reduction of the nitro group.

    Fluoromethyl derivatives: Formed from the reduction of the difluoromethyl group.

    Substituted pyrazoles: Formed from substitution reactions on the pyrazole ring.

Scientific Research Applications

Chemistry

In chemistry, [3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may act as enzyme inhibitors or receptor modulators, contributing to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and other materials science fields.

Mechanism of Action

The mechanism of action of [3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the difluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Substituents
Compound Name Molecular Formula Molecular Weight Substituents (Pyrazole Ring) Key Applications CAS Number References
[4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid C₇H₆F₃N₃O₄ 271.14 3-Trifluoroethyl, 4-Nitro Agrochemical intermediates N/A
[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid C₇H₇ClF₂N₂O₂ 224.59 4-Chloro, 3-Difluoromethyl, 5-Methyl Herbicide development 512809-57-3
[3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid C₇H₇F₂N₃O₅ 251.14 3-Difluoroethoxy, 4-Nitro Pharmaceutical synthesis 1856030-92-6
[3,5-Bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid C₇H₅F₄N₃O₄ 285.13 3,5-Difluoromethyl, 4-Nitro High-potency fungicides N/A

Key Observations :

  • Electron-Withdrawing Groups : The nitro group enhances reactivity in electrophilic substitutions, while fluorinated substituents (e.g., difluoromethyl, trifluoroethyl) improve lipid solubility and resistance to oxidative degradation.
  • Biological Activity : The 4-chloro-5-methyl derivative (CAS 512809-57-3) exhibits herbicidal activity due to steric and electronic effects of the chloro and methyl groups. In contrast, trifluoroethyl-substituted analogues (e.g., ) show reduced bioavailability compared to difluoromethyl derivatives.
Functionalized Pyrazolecarboxylic Acids
Compound Name Molecular Formula Molecular Weight Structural Features Applications CAS Number References
2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid C₆H₅F₃IN₂O₂ 336.02 4-Iodo, 3-Trifluoromethyl Radiolabeling studies N/A
[5-(Difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid C₇H₈F₂N₂O₂ 190.15 5-Difluoromethyl, 3-Methyl Agrochemical precursors N/A

Key Observations :

  • Iodine Substitution : The 4-iodo derivative () is used in radiopharmaceuticals due to iodine’s isotopic versatility.
  • Methyl vs. Difluoromethyl : Methyl groups (e.g., CAS 512809-57-3) reduce electronegativity compared to difluoromethyl, altering target-binding affinities in enzyme inhibition.
Complex Heterocyclic Derivatives
Compound Name Molecular Formula Molecular Weight Structural Features Applications CAS Number References
2-[3-Cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid C₁₆H₁₅F₂N₅O₂ 347.33 Pyrazolo-pyridine core, Cyclopropyl Antiviral research 1170416-36-0
2-[(3bS,4aR)-3-(Difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl]acetic acid C₁₀H₉F₄N₂O₂ 279.18 Fused bicyclic system High-resolution crystallography N/A

Key Observations :

  • Ring Systems : Fused rings (e.g., cyclopropa/cyclopenta in ) increase structural rigidity, enhancing selectivity in protein-ligand interactions.
  • Molecular Weight Impact : Higher molecular weights (e.g., 347.33 in ) correlate with reduced membrane permeability but improved target specificity.

Biological Activity

[3-(Difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article aims to explore the biological activity of this compound through a synthesis of available research findings, case studies, and data tables.

  • Molecular Formula : C₇H₇F₂N₃O₄
  • CAS Number : 925607-46-1
  • Molecular Weight : 221.12 g/mol

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. In a study involving various pyrazole compounds, those with structural similarities showed effective inhibition against key cancer pathways, including BRAF(V600E) and EGFR signaling pathways. For instance, compounds derived from this class demonstrated cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231) when tested in vitro .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting COX enzymes, which are critical in the inflammatory process. A comparative study revealed that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

Pyrazole derivatives are also recognized for their antimicrobial properties. A review highlighted that some synthesized pyrazoles displayed notable antifungal activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Case Study 1: Antitumor Efficacy

In a recent investigation, several pyrazole derivatives were synthesized and tested for their antitumor efficacy against breast cancer cell lines. The study found that a specific derivative exhibited an IC50 value of 0.064 μM, indicating potent cytotoxicity. Furthermore, the combination of this derivative with doxorubicin showed a synergistic effect, enhancing overall treatment efficacy .

Case Study 2: Anti-inflammatory Activity

Another study focused on the synthesis of 3-(difluoromethyl)-4-nitro-pyrazole derivatives and their evaluation as COX inhibitors. The results demonstrated that certain compounds significantly reduced edema in animal models, with one compound showing an inhibition percentage of 71%, surpassing that of celecoxib .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedIC50 Value (μM)Reference
Antitumor[3-(Difluoromethyl)-4-nitro-pyrazol]0.064
Anti-inflammatoryPyrazole derivative54.65
AntimicrobialPyrazole derivativeVaries

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